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Introduction
3-Hydroxylidocaine is a primary aromatic hydroxylated metabolite of the widely used local

anesthetic and antiarrhythmic drug, lidocaine.[1] Formed in the liver primarily by the

cytochrome P450 enzymes CYP1A2 and CYP3A4, this metabolite is of significant interest in

the fields of drug metabolism, pharmacokinetics, and toxicology.[1] Understanding the chemical

properties, synthesis, and analytical methods for 3-Hydroxylidocaine is crucial for

comprehensive studies of lidocaine's disposition and effects in vivo. This technical guide

provides a detailed overview of the structure, chemical formula, a proposed synthesis protocol,

analytical methodologies, and known biological activities of 3-Hydroxylidocaine.

Chemical Structure and Physicochemical Properties
3-Hydroxylidocaine, also known as m-hydroxy lidocaine, is an amino acid amide derivative.[1]

Its structure consists of a 3-hydroxy-2,6-dimethylphenyl group linked via an amide bond to a

diethylamino acetyl moiety.

IUPAC Name: 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide[1]

Chemical Formula: C₁₄H₂₂N₂O₂[1]
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Physicochemical Data
The key physicochemical properties of 3-Hydroxylidocaine are summarized in the table below

for easy reference.

Property Value Reference

Molecular Weight 250.34 g/mol

Monoisotopic Mass 250.1681 g/mol

Physical Form Light brown solid

Melting Point 192-195°C (decomposes)

pKa (predicted) 10.18 ± 0.23

Solubility DMSO, Methanol (Slightly)

UV λmax 282 nm

Spectral Identifiers
SMILES: CCN(CC)CC(=O)NC1=C(C)C=CC(O)=C1C

InChI: InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-

8,17H,5-6,9H2,1-4H3,(H,15,18)

Synthesis of 3-Hydroxylidocaine
While 3-Hydroxylidocaine is a primary metabolite of lidocaine, a targeted chemical synthesis

is necessary for obtaining a pure standard for research purposes. A specific, unified protocol for

the synthesis of 3-Hydroxylidocaine is not readily available in the literature. However, a

plausible and chemically sound two-stage synthetic route can be proposed based on

established methods for the synthesis of its precursors: 3-hydroxy-2,6-dimethylaniline and

lidocaine itself.

This proposed synthesis involves:

Stage 1: Synthesis of the key intermediate, 3-hydroxy-2,6-dimethylaniline.
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Stage 2: Acylation of 3-hydroxy-2,6-dimethylaniline with chloroacetyl chloride, followed by

amination with diethylamine to yield the final product.

Proposed Experimental Protocol
Stage 1: Synthesis of 3-hydroxy-2,6-dimethylaniline

This stage is based on the nitration of 2,6-dimethylaniline, followed by reduction, diazotization,

and pyrolysis.

Nitration: Dissolve 2,6-dimethylaniline in concentrated sulfuric acid at a temperature below

15°C. Add concentrated nitric acid dropwise while maintaining the low temperature. After the

addition is complete, allow the reaction to proceed for one hour. Pour the reaction mixture

into cold water and neutralize with sodium carbonate to precipitate 3-nitro-2,6-

dimethylaniline.

Reduction: The resulting nitro compound is then reduced to the corresponding amine (3-

amino-2,6-dimethylaniline) using a standard reducing agent such as tin(II) chloride in

concentrated hydrochloric acid.

Diazotization and Hydrolysis: The 3-amino-2,6-dimethylaniline is then diazotized using

sodium nitrite in an acidic solution (e.g., sulfuric acid) at low temperatures (0-5°C). The

resulting diazonium salt is subsequently hydrolyzed to the phenol by heating the solution

(pyrolysis), which yields 3-hydroxy-2,6-dimethylaniline. The product can be purified by

distillation or chromatography.

Stage 2: Synthesis of 3-Hydroxylidocaine

This stage adapts the standard synthesis of lidocaine, using the hydroxylated aniline

intermediate prepared in Stage 1.

Acylation: In a suitable flask, dissolve the 3-hydroxy-2,6-dimethylaniline from Stage 1 in

glacial acetic acid. To this solution, add chloroacetyl chloride. The reaction is typically

exothermic and should be controlled. After the initial reaction, add a solution of sodium

acetate in water to quench the reaction and precipitate the α-chloro-3-hydroxy-2,6-

dimethylacetanilide intermediate. Collect the solid product by vacuum filtration.
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Amination: Transfer the dried chloro-intermediate to a round-bottom flask. Add an excess of

diethylamine and a suitable solvent such as toluene. Reflux the mixture for several hours to

facilitate the Sₙ2 reaction, where the diethylamine displaces the chloride.

Work-up and Purification: After cooling, the reaction mixture will contain the product and

diethylamine hydrochloride. The mixture is typically washed with water to remove the salt.

The organic layer is then extracted with an acidic solution (e.g., 3M HCl) to protonate the 3-
Hydroxylidocaine and transfer it to the aqueous phase. The aqueous layer is then basified

(e.g., with NaOH or KOH) to deprotonate the product, which can then be extracted back into

an organic solvent (e.g., ether or dichloromethane). The final product can be purified by

recrystallization or column chromatography.

Analytical Methodologies
The quantitative analysis of 3-Hydroxylidocaine, particularly in biological matrices, is essential

for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC)

with UV detection and gas chromatography-mass spectrometry (GC-MS) are commonly

employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of 3-Hydroxylidocaine in various sample

types.

Sample Preparation (from Plasma/Serum):

To 1.0 mL of plasma or serum, add an internal standard (e.g., a structurally similar

compound not present in the sample).

Alkalinize the sample with a small volume of 1M NaOH.

Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., diethyl ether or

a mixture of hexane and isoamyl alcohol).

Vortex the mixture for 1-2 minutes and centrifuge to separate the layers.
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Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in a known volume of the mobile phase and inject a portion into the

HPLC system.

Chromatographic Conditions (Representative):

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄), with

pH adjusted to be compatible with the analyte's pKa. A typical ratio could be 35:65 (v/v)

acetonitrile:buffer.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at the λmax of 3-Hydroxylidocaine (282 nm).

Temperature: Ambient or controlled at 25°C.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it suitable for trace-level detection and

confirmation.

Sample Preparation and Derivatization:

Follow the same liquid-liquid extraction procedure as for HPLC.

After evaporation of the organic solvent, the dried residue may require derivatization to

improve volatility and chromatographic performance. Silylating agents like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-

butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the hydroxyl and

amide groups.

Heat the sample with the derivatizing agent (e.g., at 70°C for 30 minutes) to ensure complete

reaction.
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The derivatized sample is then injected into the GC-MS system.

GC-MS Conditions (Representative):

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane

stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes,

then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

Injector: Splitless mode at a temperature of 250-280°C.

Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode

for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and

quantification.

Biological Activity and Metabolism
Metabolic Pathway
3-Hydroxylidocaine is a product of the phase I metabolism of lidocaine. The primary enzymes

responsible for this biotransformation are cytochrome P450 isoforms CYP1A2 and CYP3A4,

which catalyze the aromatic hydroxylation of the lidocaine molecule. Subsequently, 3-
Hydroxylidocaine can undergo phase II metabolism, primarily through glucuronidation, to form

3-hydroxylidocaine glucuronide, which is then excreted.

Metabolic Pathway of Lidocaine

Lidocaine 3-Hydroxylidocaine

CYP1A2, CYP3A4
(Aromatic Hydroxylation) 3-Hydroxylidocaine Glucuronide

UGT enzymes
(Glucuronidation)
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Metabolic Pathway of Lidocaine

Enzyme Inhibition
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3-Hydroxylidocaine has been identified as an inhibitor of human serum esterases. This

inhibitory activity is noteworthy as it could potentially affect the metabolism of other ester-

containing drugs administered concurrently. However, specific quantitative data, such as IC₅₀

or Kᵢ values, for this inhibition are not well-documented in publicly available literature. Studies

have shown that lidocaine itself can inhibit plasma cholinesterase (PChE) activity, suggesting

that its metabolites may also contribute to this effect.

Pharmacokinetics
While human pharmacokinetic data for 3-Hydroxylidocaine is limited, studies in animal

models provide valuable insights. A study in horses following intravenous administration of

lidocaine provided the following pharmacokinetic parameters for its metabolite, 3-
Hydroxylidocaine.

Parameter Median Value (Range) Unit

Elimination Micro-constant (Kₑ) 1.25 (1.10 - 2.15) /hr

Data from a study in horses following intravenous administration of lidocaine.

Experimental and Analytical Workflows
The following diagram illustrates a typical workflow for the analysis of 3-Hydroxylidocaine in a

biological matrix such as plasma.
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General Analytical Workflow

Sample Preparation

Instrumental Analysis

Data Processing

1. Biological Sample Collection
(e.g., Plasma, Serum)

2. Internal Standard Spiking

3. Liquid-Liquid Extraction

4. Evaporation to Dryness
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6. Injection into
HPLC or GC-MS

7. Chromatographic Separation

8. Detection (UV or MS)

9. Peak Integration

10. Quantification using
Calibration Curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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